molecular formula C12H15N3 B1488621 2-(1-Benzylpyrazol-4-yl)ethanamine CAS No. 1071657-00-5

2-(1-Benzylpyrazol-4-yl)ethanamine

Cat. No. B1488621
CAS RN: 1071657-00-5
M. Wt: 201.27 g/mol
InChI Key: BRCMAXGJILBQNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-(1-Benzylpyrazol-4-yl)ethanamine” were not found, a related compound, 2-(pyrazol-4-yl)-1,3,4-oxadiazoles, has been synthesized and evaluated for its bioactivity . The synthesis of these compounds was based on the active substructure splicing principle .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group attached to a pyrazol ring at the 1-position and an ethanamine group at the 2-position. The molecular weight of this compound is 201.27 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 201.27 g/mol. More specific properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Quantitative Structure-Activity Relationship (QSAR) Assays

  • Research has explored the QSAR of derivatives similar to 2-(1-Benzylpyrazol-4-yl)ethanamine, particularly focusing on their H1-antihistamine activity. For example, the study by Brzezińska, Kośka, and Walczyński (2003) utilized thin-layer chromatographic data to analyze the relationships between the structural properties of thiazole and benzothiazole derivatives and their antihistamine activity. This research provided valuable insights into predicting the pharmacological activity of new drug candidates (Brzezińska, Kośka, & Walczyński, 2003).

Synthesis and Antimicrobial Activities

  • The synthesis and structural characterization of novel derivatives have been explored for their potential antimicrobial and antifungal activities. A study by Pejchal, Pejchalová, and Růžičková (2015) reported on the synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides and tested them for antibacterial and antifungal activities against various strains, revealing some compounds with activities comparable or slightly better than certain medicinal standards (Pejchal, Pejchalová, & Růžičková, 2015).

Future Directions

While specific future directions for “2-(1-Benzylpyrazol-4-yl)ethanamine” were not found, research into pyrazole derivatives is ongoing due to their interesting pharmacological properties . This suggests that “this compound” could potentially be studied further for its pharmacological properties.

properties

IUPAC Name

2-(1-benzylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-7-6-12-8-14-15(10-12)9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCMAXGJILBQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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